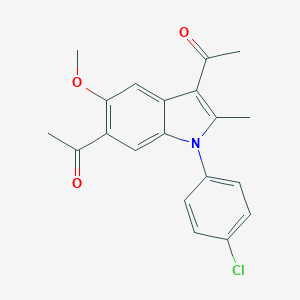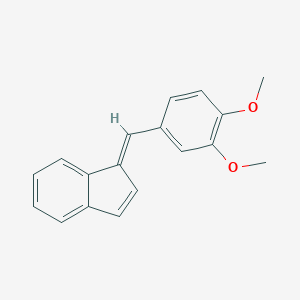
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as CDM, is a synthetic compound that belongs to the indole family. It is a potent hallucinogen and has been used in scientific research for its psychoactive effects. The compound is also known as a designer drug and has gained popularity in the recreational drug market.
作用机制
The exact mechanism of action of CDM is not fully understood, but it is believed to interact with serotonin receptors in the brain. The compound is known to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. The binding of CDM to this receptor leads to altered neural activity and changes in brain function, resulting in the characteristic psychoactive effects.
Biochemical and Physiological Effects:
The use of CDM has been shown to have a range of biochemical and physiological effects. The compound is known to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, altered perception of time and space, and changes in mood and thought processes. The effects of CDM can last for several hours and can be highly variable depending on the individual and the dose.
实验室实验的优点和局限性
The use of CDM in scientific research has several advantages, including its potent psychoactive effects, which make it an ideal tool to study the human brain and its functions. However, the use of CDM also has several limitations, including its potential for abuse and its illegal status in many countries. The compound is also highly potent and can be dangerous if not used properly.
未来方向
There are several potential future directions for the use of CDM in scientific research. One area of interest is the study of the neural basis of consciousness, where CDM could be used to induce altered states of consciousness and study the underlying neural mechanisms. Another area of interest is the use of CDM in the treatment of mental illness, where it could be used to study the efficacy of new treatments and therapies. Overall, the use of CDM in scientific research has the potential to yield valuable insights into the workings of the human brain and its functions.
合成方法
The synthesis of CDM involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-chloroaniline, which is then reacted with 2-methyl-3,6-diacetyl-5-methoxy-1H-indole in the presence of a catalyst to yield CDM. The synthesis process is highly complex and requires strict adherence to safety protocols.
科学研究应用
CDM has been used extensively in scientific research as a tool to study the human brain and its functions. The compound is known to induce profound changes in perception, mood, and thought processes, making it an ideal tool to study the underlying mechanisms of mental illness and consciousness. CDM has been used in studies related to schizophrenia, depression, and anxiety disorders.
属性
分子式 |
C20H18ClNO3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
1-[3-acetyl-1-(4-chlorophenyl)-5-methoxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C20H18ClNO3/c1-11-20(13(3)24)17-10-19(25-4)16(12(2)23)9-18(17)22(11)15-7-5-14(21)6-8-15/h5-10H,1-4H3 |
InChI 键 |
ZOMQUKHTSIKFCK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)OC)C(=O)C |
规范 SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
